molecular formula C8H12S4 B102255 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane CAS No. 17749-63-2

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane

Cat. No.: B102255
CAS No.: 17749-63-2
M. Wt: 236.5 g/mol
InChI Key: OLIBXUSGVVLUCZ-UHFFFAOYSA-N
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Description

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is a sulfur-containing adamantane derivative characterized by a tricyclic framework with sulfur atoms replacing four carbon atoms in the adamantane structure. The compound features two methyl groups at the 9th bridgehead position, distinguishing it from other polythiaadamantanes. The adamantane core provides high thermal stability, and sulfur substitution enhances electronic properties, making such derivatives relevant in materials science and geochemistry .

Properties

CAS No.

17749-63-2

Molecular Formula

C8H12S4

Molecular Weight

236.5 g/mol

IUPAC Name

9,9-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C8H12S4/c1-8(2)6-9-4-3-5(11-6)12-7(8)10-4/h4-7H,3H2,1-2H3

InChI Key

OLIBXUSGVVLUCZ-UHFFFAOYSA-N

SMILES

CC1(C2SC3CC(S2)SC1S3)C

Canonical SMILES

CC1(C2SC3CC(S2)SC1S3)C

Synonyms

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane

Origin of Product

United States

Comparison with Similar Compounds

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane (CAS 7000-79-5)

  • Molecular Formula : C₁₀H₁₆S₄
  • Molecular Weight : 264.494 g/mol
  • Substituents : Methyl groups at positions 1, 3, 5, and 7; sulfur atoms at positions 2, 4, 6, and 6.
  • Key Data : Sublimation enthalpy of 117.1 ± 4.1 kJ/mol at 298 K .

Comparison : The absence of methyl groups at the 9th position in this compound reduces steric hindrance compared to 9,9-dimethyl derivatives. This structural difference may influence reactivity in substitution reactions, as seen in bromination studies .

1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane

  • Molecular Formula : C₁₀H₁₆S₆ (inferred from )
  • Substituents : Methyl groups at positions 1, 3, 5, and 7; sulfur atoms at positions 2, 4, 6, 8, 9, and 10.
  • Key Data : Thermodynamic properties (e.g., heat capacity) differ significantly due to additional sulfur atoms, which increase molecular rigidity and electron density .

Comparison: The hexathia derivative’s higher sulfur content enhances thermal stability but may reduce solubility in nonpolar solvents.

Thermodynamic and Physical Properties

Property 1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane (Inferred)
Molecular Weight 264.494 g/mol ~278.5 g/mol (estimated)
Sublimation Enthalpy 117.1 ± 4.1 kJ/mol at 298 K Likely higher due to increased alkylation
Melting Point Not explicitly reported; brominated derivative melts at 182–184°C Expected to be lower than brominated analogs
Solubility Moderate in chloroform and ether Reduced polarity may enhance nonpolar solubility

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